molecular formula C9H14O3 B14343031 1-(5,6-Dihydro-1,4-dioxin-2-yl)cyclopentan-1-ol CAS No. 101823-10-3

1-(5,6-Dihydro-1,4-dioxin-2-yl)cyclopentan-1-ol

Cat. No.: B14343031
CAS No.: 101823-10-3
M. Wt: 170.21 g/mol
InChI Key: DYAOOALZQRUKHM-UHFFFAOYSA-N
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Description

1-(5,6-Dihydro-1,4-dioxin-2-yl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring fused with a 1,4-dioxin ring and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dihydro-1,4-dioxin-2-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with a dioxin derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dihydro-1,4-dioxin-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

1-(5,6-Dihydro-1,4-dioxin-2-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5,6-Dihydro-1,4-dioxin-2-yl)cyclopentan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the dioxin ring may interact with enzymes or receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler analog with a hydroxyl group attached to a cyclopentane ring.

    1,4-Dioxin Derivatives: Compounds with similar dioxin rings but different substituents.

Uniqueness

1-(5,6-Dihydro-1,4-dioxin-2-yl)cyclopentan-1-ol is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

CAS No.

101823-10-3

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-dioxin-5-yl)cyclopentan-1-ol

InChI

InChI=1S/C9H14O3/c10-9(3-1-2-4-9)8-7-11-5-6-12-8/h7,10H,1-6H2

InChI Key

DYAOOALZQRUKHM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=COCCO2)O

Origin of Product

United States

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